

Theoretical Insights into the Molecular Structure of Benzohydrazide Derivatives: A Technical Guide

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Compound of Interest

Compound Name: *n'*-Benzoyl-2-methylbenzohydrazide

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This technical guide provides an in-depth analysis of the molecular structure of benzohydrazide derivatives, with a specific focus on theoretical and experimental studies. Due to a lack of specific theoretical studies on ***n'*-Benzoyl-2-methylbenzohydrazide** in the available literature, this paper will use the closely related and structurally characterized compound, N'-(3-Fluorobenzylidene)-2-methylbenzohydrazide, as a primary reference. The experimental data presented is based on the single-crystal X-ray diffraction study of this molecule. This guide will also outline the standard theoretical methodologies used for the computational analysis of such compounds.

Molecular Structure and Conformation

The molecular structure of N'-(3-Fluorobenzylidene)-2-methylbenzohydrazide was determined by single-crystal X-ray diffraction.^{[1][2]} The crystallographic analysis revealed that the asymmetric unit contains two independent molecules, designated as Molecule A and Molecule B, which exhibit different conformations.^{[1][2]} The primary difference between the two conformers lies in the relative orientation of the two aromatic rings.

A key feature of the molecular structure is the dihedral angle between the 2-methylphenyl ring and the 3-fluorophenyl ring. In Molecule A, this angle is 10.0(2)°, indicating a relatively planar

conformation.[1][2] In contrast, Molecule B displays a significantly more twisted conformation, with a dihedral angle of $85.3(2)^{\circ}$ between the aromatic rings.[1][2] This conformational polymorphism highlights the flexibility of the hydrazone linkage.

The crystal packing is stabilized by intermolecular N—H...O hydrogen bonds, which link the molecules into chains.[1][2]

Quantitative Molecular Geometry Data

The following tables summarize the key bond lengths and bond angles for the two independent molecules (A and B) of N'-(3-Fluorobenzylidene)-2-methylbenzohydrazide, as determined by X-ray crystallography. This data is essential for benchmarking theoretical calculations and for understanding the detailed geometry of the molecule.

Table 1: Selected Bond Lengths (Å)

Bond	Molecule A (Å)	Molecule B (Å)
C=O	1.234(2)	1.236(2)
C-N (amide)	1.345(2)	1.348(2)
N-N	1.378(2)	1.375(2)
N=C (imine)	1.278(2)	1.279(2)
C-C (aryl)	1.375(3)-1.398(3)	1.373(3)-1.399(3)
C-F	1.357(2)	1.358(2)

Table 2: Selected Bond Angles ($^{\circ}$)

Angle	Molecule A (°)	Molecule B (°)
O=C-N	122.3(2)	122.5(2)
C-N-N	117.8(1)	118.2(1)
N-N=C	116.9(2)	116.7(2)
N=C-C (aryl)	121.5(2)	121.8(2)
C-C-C (in rings)	118.4(2)-121.2(2)	118.2(2)-121.5(2)

Experimental Protocols

Synthesis of N'-(3-Fluorobenzylidene)-2-methylbenzohydrazide[1][2]

Equimolar quantities (1 mmol) of 3-fluorobenzaldehyde and 2-methylbenzohydrazide were combined in 50 mL of methanol. The mixture was stirred at room temperature for one hour, resulting in a clear, colorless solution. Single crystals suitable for X-ray diffraction were obtained by slow evaporation of the solvent over several days.

Single-Crystal X-ray Diffraction[1]

Data for N'-(3-Fluorobenzylidene)-2-methylbenzohydrazide was collected on a Bruker SMART CCD area-detector diffractometer.[1] The crystal structure was solved using direct methods and refined by full-matrix least-squares on F^2 . All non-hydrogen atoms were refined anisotropically. Hydrogen atoms attached to carbon were placed in geometrically calculated positions, while the amine hydrogen was located from a difference Fourier map and refined isotropically.[1]

Crystal Data for N'-(3-Fluorobenzylidene)-2-methylbenzohydrazide:[1]

- Formula: $C_{15}H_{13}FN_2O$
- Molecular Weight: 256.27
- Crystal System: Triclinic
- Space Group: P-1

- Unit Cell Dimensions:

- $a = 7.8516(13) \text{ \AA}$

- $b = 8.1466(13) \text{ \AA}$

- $c = 21.158(3) \text{ \AA}$

- $\alpha = 86.668(2)^\circ$

- $\beta = 85.806(2)^\circ$

- $\gamma = 79.772(2)^\circ$

- Volume: $1326.9(4) \text{ \AA}^3$

- Z: 4

Theoretical Methodology: A General Approach

While specific theoretical studies on **n'-Benzoyl-2-methylbenzohydrazide** are not readily available, a standard and effective approach for such an analysis involves Density Functional Theory (DFT) calculations. DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

A typical workflow for the theoretical study of a benzohydrazide derivative would involve the following steps:

- **Geometry Optimization:** The initial molecular structure is built and then its geometry is optimized to find the lowest energy conformation. The B3LYP functional with a 6-311G basis set is a commonly used and reliable combination for such organic molecules.
- **Frequency Calculations:** Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.
- **Analysis of Molecular Properties:** Once the optimized geometry is obtained, various molecular properties can be calculated, including:

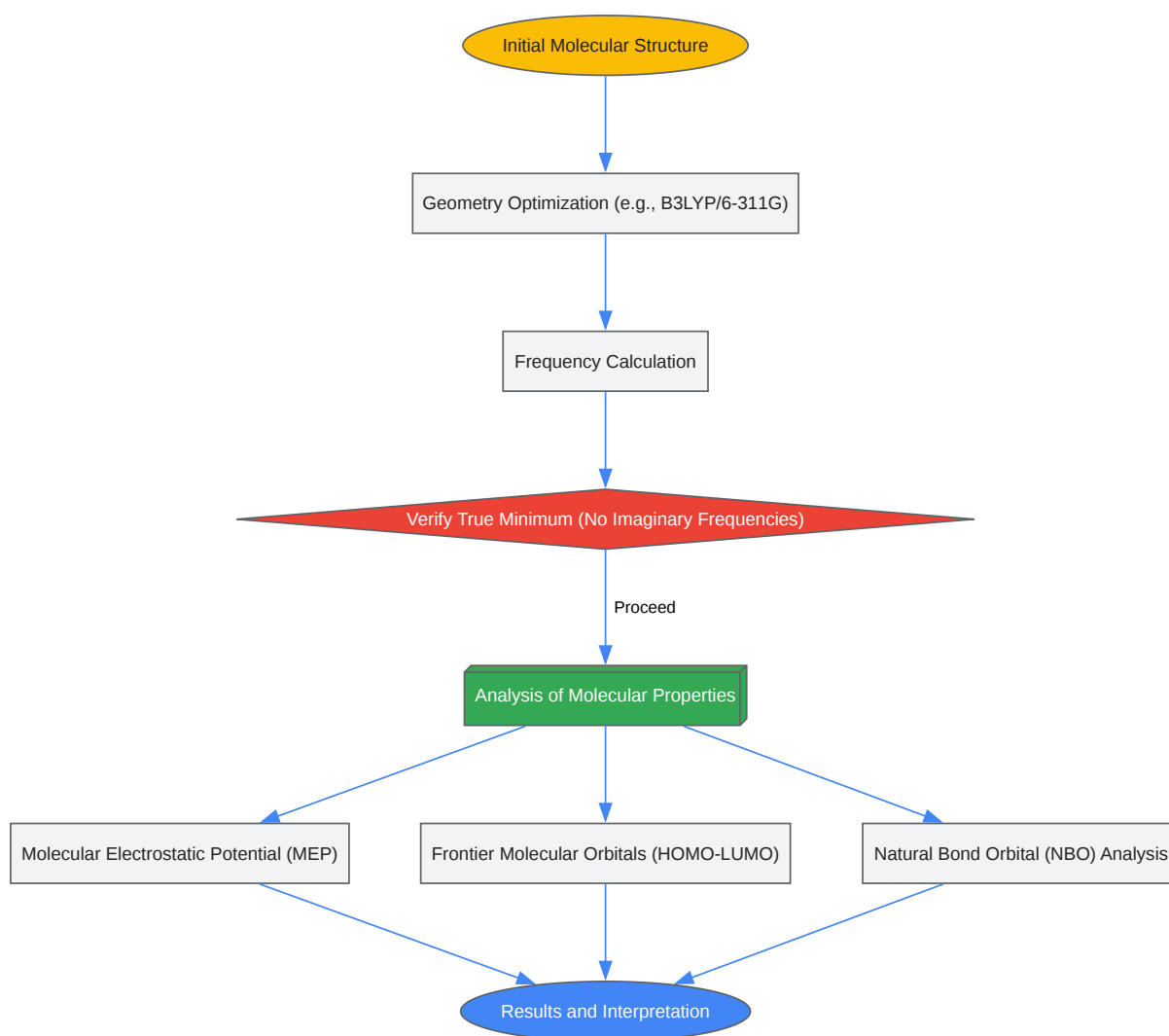
- Molecular Electrostatic Potential (MEP): To identify the electron-rich and electron-deficient regions of the molecule, which is crucial for understanding intermolecular interactions.
- Frontier Molecular Orbitals (HOMO-LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are important for determining the molecule's reactivity and electronic properties.
- Natural Bond Orbital (NBO) Analysis: To study charge delocalization and intramolecular interactions.

Visualizations

Molecular Structure

Caption: Molecular structure of **n'-Benzoyl-2-methylbenzohydrazide**.

Theoretical Calculation Workflow



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Caption: A typical workflow for DFT calculations on a molecular structure.

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References

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